molecular formula C14H10Cl2 B14436124 1-Chloro-4-(2-chloro-2-phenylethenyl)benzene CAS No. 75354-71-1

1-Chloro-4-(2-chloro-2-phenylethenyl)benzene

Katalognummer: B14436124
CAS-Nummer: 75354-71-1
Molekulargewicht: 249.1 g/mol
InChI-Schlüssel: LEZVTCQNLGHVMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-(2-chloro-2-phenylethenyl)benzene is an organic compound with the molecular formula C14H10Cl2 It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a 2-chloro-2-phenylethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-4-(2-chloro-2-phenylethenyl)benzene can be synthesized through various methods. One common method involves the reaction of 1-chloro-4-iodobenzene with 2-chloro-2-phenylethylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-4-(2-chloro-2-phenylethenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alkanes.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(2-chloro-2-phenylethenyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(2-chloro-2-phenylethenyl)benzene involves its interaction with specific molecular targets. The chloro groups and the phenylethenyl moiety allow the compound to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloro-4-(2-cyano-2-phenylethenyl)benzene: Similar structure but with a cyano group instead of a chloro group.

    1-Chloro-4-(2-bromo-2-phenylethenyl)benzene: Similar structure but with a bromo group instead of a chloro group.

    1-Chloro-4-(2-methyl-2-phenylethenyl)benzene: Similar structure but with a methyl group instead of a chloro group.

Uniqueness

1-Chloro-4-(2-chloro-2-phenylethenyl)benzene is unique due to the presence of two chloro groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies.

Eigenschaften

CAS-Nummer

75354-71-1

Molekularformel

C14H10Cl2

Molekulargewicht

249.1 g/mol

IUPAC-Name

1-chloro-4-(2-chloro-2-phenylethenyl)benzene

InChI

InChI=1S/C14H10Cl2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-10H

InChI-Schlüssel

LEZVTCQNLGHVMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.